molecular formula C24H19As B14666747 Biphenyl-4-yl(diphenyl)arsane CAS No. 47433-69-2

Biphenyl-4-yl(diphenyl)arsane

Katalognummer: B14666747
CAS-Nummer: 47433-69-2
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: NVTVBOHCXSAJON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biphenyl-4-yl(diphenyl)arsane is an organoarsenic compound characterized by the presence of biphenyl and diphenyl groups attached to an arsenic atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl(diphenyl)arsane typically involves the reaction of biphenyl-4-yl lithium or biphenyl-4-yl magnesium bromide with diphenylarsenic chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Biphenyl-4-yl(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the arsenic atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Biphenyl-4-yl(diphenyl)arsane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a component in electronic devices.

Wirkmechanismus

The mechanism of action of biphenyl-4-yl(diphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(biphenyl-4-yl)arsane: Similar structure but with three biphenyl groups attached to the arsenic atom.

    Diphenylarsinic acid: Contains two phenyl groups and an arsenic atom with an additional hydroxyl group.

Uniqueness

Biphenyl-4-yl(diphenyl)arsane is unique due to its specific combination of biphenyl and diphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

47433-69-2

Molekularformel

C24H19As

Molekulargewicht

382.3 g/mol

IUPAC-Name

diphenyl-(4-phenylphenyl)arsane

InChI

InChI=1S/C24H19As/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H

InChI-Schlüssel

NVTVBOHCXSAJON-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[As](C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.